molecular formula C12H14ClNO2 B13162636 Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13162636
M. Wt: 239.70 g/mol
InChI Key: COXIWHASASMKHF-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenyl group and a methyl ester group at the 3-position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to the corresponding amine. The final step involves the esterification of the amine with methyl chloroformate to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate
  • Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate
  • Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate

Uniqueness

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate, also known as methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate, is a compound of interest in pharmacological research due to its structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

This compound has a molecular formula of C12_{12}H14_{14}ClN1_{1}O2_{2} and a molecular weight of approximately 239.70 g/mol. Its structure includes a pyrrolidine ring substituted with a chlorophenyl group and a carboxylate moiety, which enhances its solubility and biological activity in various applications.

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and neurotransmitter receptors. Research indicates that it may modulate neurotransmitter systems, potentially affecting central nervous system pathways. The binding affinity to various receptors is crucial for understanding its pharmacodynamics and potential therapeutic effects.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related pyrrolidine derivatives, suggesting that modifications in their structure can enhance biological activity. For instance, compounds with chlorophenyl substitutions demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells. In one study, compounds with 4-chlorophenyl groups reduced cell viability to 64%, indicating promising anticancer potential .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell LineViability (%)Notable Features
Compound 6A549644-chlorophenyl substitution
Compound 7A549614-bromophenyl substitution
Compound 8A549<504-dimethylamino phenyl substitution

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. While some derivatives exhibited activity against multidrug-resistant strains of Staphylococcus aureus, the specific compound's effectiveness remains to be fully elucidated. Initial findings suggest potential applications in treating infections caused by resistant pathogens .

Table 2: Antimicrobial Activity Overview

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus>64No significant activity
Escherichia coli>64No significant activity

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In vitro studies using the MTT assay demonstrated that this compound derivatives exhibited varying degrees of cytotoxicity against cancer cell lines compared to standard chemotherapeutics like cisplatin. This highlights the need for further exploration into their structure-activity relationships .
  • Neuropharmacological Studies : Preliminary investigations into the neuropharmacological effects suggest that this compound may influence neurotransmitter systems, making it a candidate for further research in neurological disorders. However, detailed mechanisms remain to be clarified through additional studies.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9/h2-5,14H,6-8H2,1H3

InChI Key

COXIWHASASMKHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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